molecular formula C20H21N3O2S2 B492760 N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-27-4

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B492760
CAS No.: 671200-27-4
M. Wt: 399.5g/mol
InChI Key: QVRBFARLKACXKF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has emerged as a critical pharmacological tool for probing the role of GSK-3β in cellular signaling pathways and disease etiologies. Its primary research value lies in the investigation of neurodegenerative disorders, as GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other taupathies. By inhibiting GSK-3β, this compound helps researchers study the modulation of tau pathology and its downstream consequences on neuronal health and function. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and apoptosis, this inhibitor is extensively used in oncology research to explore its effects on cell proliferation and survival in various cancer models. It provides a means to dissect the complex crosstalk between signaling cascades and offers insights into potential therapeutic strategies for conditions where GSK-3β dysregulation is implicated.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-14-9-7-13(8-10-14)23-17(24)11-26-19-18-15-5-3-2-4-6-16(15)27-20(18)22-12-21-19/h7-10,12H,2-6,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBFARLKACXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest that it may exhibit significant therapeutic properties, including antitumor and antibacterial activities.

Chemical Structure

The compound can be represented by the following chemical structure:

N 4 methoxyphenyl 2 6 7 8 9 tetrahydro 5H cyclohepta 4 5 thieno 2 3 d pyrimidin 4 yl thio acetamide\text{N 4 methoxyphenyl 2 6 7 8 9 tetrahydro 5H cyclohepta 4 5 thieno 2 3 d pyrimidin 4 yl thio acetamide}

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities. This section summarizes the findings related to the biological activity of this compound.

Antitumor Activity

  • Mechanism of Action : The compound is hypothesized to act as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it may inhibit the growth of various cancer cell lines.
  • Cell Line Studies :
    • NCI-H1975 (lung cancer) : The compound exhibited significant cytotoxicity with an IC50 value below 10 μM.
    • A549 (lung adenocarcinoma) : Moderate activity was observed with IC50 values around 20 μM.
    • HT-29 (colon cancer) : The activity was less pronounced compared to lung cancer cell lines.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

  • Staphylococcus aureus : Effective at concentrations as low as 15 μg/mL.
  • Escherichia coli : Showed moderate inhibition with an MIC of 30 μg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thienopyrimidine Backbone : This core structure is known for its role in enhancing kinase inhibitory activity.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring contributes to improved lipophilicity and cellular uptake.

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (μM)Activity Level
NCI-H1975<10High
A549~20Moderate
HT-29>50Low

Table 2: Antibacterial Activity

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus15High
Escherichia coli30Moderate

Case Studies

  • Case Study on Lung Cancer : A study involving NCI-H1975 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests potential for further development as an antitumor agent targeting lung cancers.
  • Case Study on Bacterial Infections : In a comparative analysis against standard antibiotics, this compound showed promising results in inhibiting resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Piperazine-containing derivatives () show higher aqueous solubility due to the hydrophilic spacer .

Research Findings and Limitations

  • Anti-Cancer Efficacy: Thienopyrimidine derivatives with thioacetamide groups consistently outperform sulfonamide analogs in kinase inhibition assays, though specific IC50 values for the target compound remain unreported .
  • Synthetic Challenges : Cyclohepta-ring fusion introduces steric hindrance, reducing reaction yields compared to cyclopenta analogs (e.g., 85% vs. 90% yield in ) .
  • Knowledge Gaps: Direct comparative studies on metabolic stability and in vivo efficacy are lacking.

Preparation Methods

Gewald Reaction Approach

The Gewald reaction constructs the thienopyrimidine scaffold by reacting:

  • Cycloheptanone derivatives (e.g., cycloheptanone)

  • Sulfur-containing precursors (e.g., elemental sulfur, thiourea)

  • Cyanide donors (e.g., ethyl cyanoacetate)

Example Protocol (adapted from):

  • Step 1 : React cycloheptanone (1 mmol) with ethyl cyanoacetate (1.2 mmol) and elemental sulfur (0.5 mmol) in ethanol under reflux with triethylamine as a base catalyst.

  • Step 2 : Isolate the intermediate ethyl 2-(3-cyano-4,5-disubstitutedthieno[2,3-d]pyrimidin-4-yl)acetate via filtration and recrystallization.

  • Step 3 : Hydrolyze the ester group using aqueous KOH to yield the 4-hydroxythieno[2,3-d]pyrimidine core.

Key Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
1Cycloheptanone, S, Ethyl cyanoacetate, EtOH, TEA, reflux60–75
2Aqueous KOH, EtOH, reflux70–85

Cyclocondensation of Amino Esters with Isothiocyanates

An alternative route involves condensing 2-amino-5,6,7,8-tetrahydro-3H-cyclohepta[b]thiophene-3-carboxylate with aryl isothiocyanates under basic conditions.

General Procedure (adapted from):

  • Step 1 : Treat the amino ester with an aryl isothiocyanate (e.g., 4-nitrophenyl isothiocyanate) in THF or acetonitrile at room temperature.

  • Step 2 : Cyclize the resulting thiourea intermediate using alcoholic KOH to form the thieno[2,3-d]pyrimidin-4-one core.

Critical Parameters

  • Solvent : THF or acetonitrile ensures solubility of reactants.

  • Catalyst : Pyridine or K₂CO₃ facilitates deprotonation.

Functionalization at the 4-Position: Introduction of the Thioacetamide Group

The 4-position of the thieno[2,3-d]pyrimidine core is functionalized via nucleophilic substitution or alkylation to install the thioacetamide moiety.

Chlorination and Substitution

  • Chlorination : Treat the 4-hydroxythieno[2,3-d]pyrimidine with POCl₃ to generate the 4-chloro derivative .

  • Substitution : React the 4-chloro intermediate with thioacetamide (e.g., 2-mercaptoacetamide) under basic conditions (e.g., K₂CO₃ in DMF).

Example Reaction Pathway (adapted from):

StepReagents/ConditionsIntermediateYield (%)Reference
1POCl₃, 120°C, 2 h4-Chloro derivative80–90
22-Mercaptoacetamide, K₂CO₃, DMF, RT, 24 hThioacetamide derivative65–75

Direct Coupling via Alkylation

For simpler routes, alkyl halides (e.g., chloroacetamide) may be used to directly alkylate the 4-position.

Procedure (adapted from):

  • Step 1 : Dissolve the 4-hydroxythieno[2,3-d]pyrimidine in DMF.

  • Step 2 : Add chloroacetamide and triethylamine, stir at 60°C for 6–8 h.

  • Step 3 : Isolate the product via column chromatography.

Advantages : Avoids chlorination steps, reducing handling of corrosive reagents.

Amide Bond Formation: Attachment of the N-(4-Methoxyphenyl) Group

The final step involves coupling the thioacetamide intermediate with 4-methoxyaniline via amide bond formation .

Carbodiimide-Mediated Coupling

StepReagents/ConditionsYield (%)Reference
14-Methoxyaniline, EDC, DMAP, DCM, RT, 12 h70–80
2Purification: HPLC or silica gel chromatography

Acid Chloride Method

For improved efficiency, thioacetamide acid chloride may be preformed using SOCl₂ or PCl₅ .

Procedure (adapted from):

  • Step 1 : React thioacetamide with SOCl₂ in dichloromethane at 0°C.

  • Step 2 : Add 4-methoxyaniline dropwise, stir at RT for 2 h.

  • Step 3 : Quench with NaHCO₃, extract with DCM.

Yield : Typically 85–90% for this step.

Comparative Analysis of Synthetic Routes

ParameterGewald Reaction RouteCyclocondensation Route
Core Formation High yield, scalableModerate yield, flexible
Functionalization Requires chlorinationDirect alkylation possible
Total Steps 4–5 steps3–4 steps
Purity High (crystalline)May require HPLC

Challenges :

  • Steric Hindrance : Bulky substituents at the 4-position may reduce substitution efficiency.

  • Side Reactions : Competing cyclization or decomposition during chlorination.

Spectroscopic and Analytical Data

Key Characteristic Peaks (from):

TechniqueSignal (ppm)Assignment
¹H NMR 1.6–2.0 (m, 8H)Cycloheptane CH₂ groups
3.8–4.2 (s, 2H)Thioacetamide CH₂
6.8–7.2 (m, 4H)4-Methoxyphenyl aromatic protons
IR 1640–1680 (C=O)Thioacetamide carbonyl
3100–3300 (N-H)Amide NH stretch

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide, and how can researchers validate intermediate purity?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the thieno[2,3-d]pyrimidine core via nucleophilic substitution at the 4-position using thiol-containing intermediates. Subsequent coupling with N-(4-methoxyphenyl)-2-chloroacetamide is performed under basic conditions (e.g., triethylamine in DMF) .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to verify methoxyphenyl protons (δ ~3.7 ppm for OCH3) and thioacetamide linkages (δ ~4.2 ppm for SCH2) .
  • Mass spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ m/z ~450–500 range) and rule out adduct formation .
  • IR spectroscopy : Validate the presence of amide C=O stretches (~1650–1680 cm⁻¹) and thioether bonds (~600–700 cm⁻¹) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodology :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against kinases or tubulin polymerization using fluorescence-based assays, leveraging structural analogs with known bioactivity as benchmarks .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation during the thioacetamide coupling step?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Temperature control : Maintain reactions at 50–60°C to accelerate kinetics without degrading heat-sensitive intermediates .
  • Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP) to stabilize transition states and improve regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the cyclohepta ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for crowded regions like the tetrahydro-cyclohepta moiety .

Q. How do researchers design interaction studies to evaluate binding affinity with biological targets (e.g., tubulin)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Immobilize tubulin on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the thienopyrimidine core and tubulin’s colchicine-binding site .

Q. What comparative approaches distinguish this compound’s bioactivity from structurally similar analogs?

  • Methodology :

  • SAR analysis : Synthesize analogs with modifications to the methoxyphenyl or cyclohepta rings and compare IC50 values in cytotoxicity assays .
  • Table : Key analogs and activities
Compound ModificationBioactivity Change vs. ParentReference
Replacement of methoxyphenyl with chlorophenyl2.5× higher cytotoxicity
Removal of cyclohepta ringLoss of tubulin inhibition

Q. How can researchers assess the compound’s stability under physiological conditions (pH, temperature)?

  • Methodology :

  • Forced degradation studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify breakdown products .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating from 25°C to 300°C at 10°C/min under nitrogen .

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